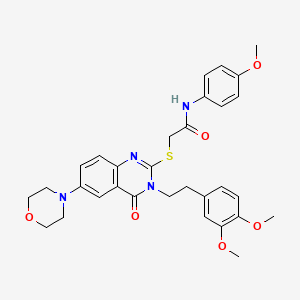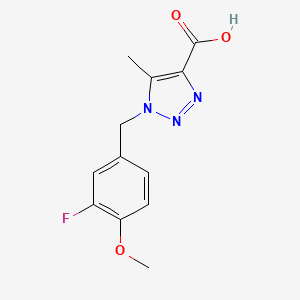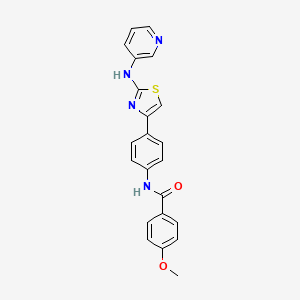![molecular formula C21H19N3O3S B2514923 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-01-5](/img/structure/B2514923.png)
5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one" is a heterocyclic molecule that appears to be related to various pharmacologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar heterocyclic compounds that have been synthesized and evaluated for their biological activities, such as inhibitory, antioxidant, anticancer, and anticonvulsant properties.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions, including cyclization and condensation processes. For example, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones involves the substitution of various groups at specific positions on the ring to achieve desired biological activities . Similarly, substituted benzyl-1H-1,2,3-triazolo[4,5-d]pyridazidine-4,7-diones are prepared through heating of bis(hydrazinocarbonyl) derivatives, which are obtained from the reaction of substituted benzyl azides with dimethyl acetylenedicarboxylate followed by reaction with hydrazine hydrate . These methods may provide insights into potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity. For instance, the presence of a n-propoxy group at the 2-position of the phenyl ring is necessary for the activity of certain phosphodiesterase inhibitors . The crystal structures of some compounds have been elucidated by X-ray crystallography, confirming the arrangement of atoms within the molecule and providing a basis for understanding their reactivity and interaction with biological targets .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by the substituents on the rings. For example, the introduction of a phosphonylbenzyl chain in position 7 of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives is achieved through a series of reactions starting with cyclization and followed by reactions with various acyl hydrazines . The chemical reactions leading to the formation of these compounds are carefully designed to introduce specific functional groups that may enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as melting points, solubility, and spectral characteristics, are determined using various analytical techniques. For instance, the IR spectra of compounds can reveal the presence of NH and CO stretching frequencies, which are indicative of certain functional groups . The NMR spectra provide information about the chemical environment of protons in the molecule, which is useful for structure elucidation . These properties are essential for understanding the behavior of the compounds in biological systems and for the design of new molecules with improved activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : This compound can be synthesized using various methods. For example, Hussain et al. (2016) described a synthesis technique involving the reaction of 4-amino-1,2,4-triazole with substituted hydroxybenzaldehyde, characterizing the resulting compounds through IR, 1H-NMR, 13C-NMR, and HRMS data (Hussain, 2016).
Chemical Reactions and Derivatives : Various chemical reactions involving this compound lead to the formation of different derivatives. For instance, Flefel et al. (2017) synthesized chloropyridazine, pyridazinethione, and oxazolopyridazine derivatives from this compound, which were then used for antiviral activity evaluation (Flefel et al., 2017).
Biological and Pharmacological Activities
Antioxidant Properties : Some derivatives of this compound exhibit significant antioxidant properties. For example, synthesized compounds in the study by Hussain et al. (2016) showed notable free-radical scavenging ability (Hussain, 2016).
Antimicrobial Activities : Bakavoli et al. (2010) synthesized derivatives of this compound for antimicrobial testing, indicating potential uses in combating various microbial infections (Bakavoli et al., 2010).
Antitumor Screening : Certain derivatives of this compound have been synthesized and screened for antitumor activities. Becan and Wagner (2008) reported the synthesis of new derivatives and their evaluation for antitumor efficacy (Becan & Wagner, 2008).
Antiviral Properties : The study by Flefel et al. (2017) also indicated the potential antiviral properties of derivatives of this compound, especially against hepatitis A virus (Flefel et al., 2017).
Structural Analysis and Characterization
NMR and Spectroscopic Studies : Studies such as those by Gagnier et al. (1984) involve detailed NMR studies for characterizing the structure of derivatives of this compound, which is crucial for understanding its chemical behavior (Gagnier et al., 1984).
X-Ray Crystallography : For compounds like those synthesized by Akbas et al. (2018), X-ray crystal analysis has been used for structure determination, providing insights into the molecular configuration (Akbas et al., 2018).
Eigenschaften
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-22-19-20(28-13)18(15-7-5-4-6-8-15)23-24(21(19)25)12-14-9-16(26-2)11-17(10-14)27-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXCKHWBEYGBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)



![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)



![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)


![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)

![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)